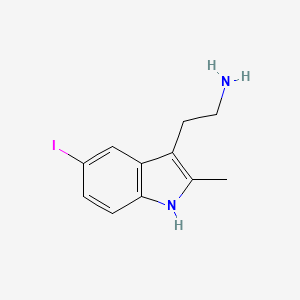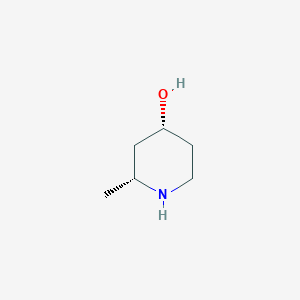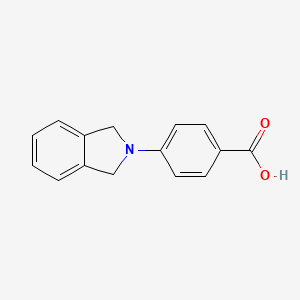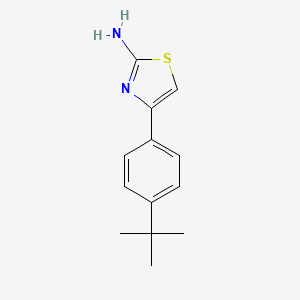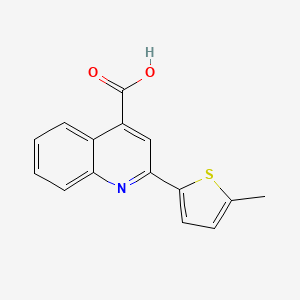
3-Fluoropropyl methanesulfonate
Vue d'ensemble
Description
3-Fluoropropyl methanesulfonate: is an organic compound with the molecular formula C4H9FO3S and a molecular weight of 156.18 g/mol . It is a colorless liquid commonly used in organic synthesis and research applications. The compound is known for its reactivity and is often utilized as an intermediate in the preparation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluoropropyl methanesulfonate can be synthesized through the reaction of 3-fluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves careful control of temperature, solvent, and reagent concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoropropyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents like or .
Elimination Reactions: These reactions can be induced by strong bases such as in solvents like .
Major Products:
Nucleophilic Substitution: The major products are typically substituted propyl derivatives, such as or .
Elimination Reactions: The major product is .
Applications De Recherche Scientifique
3-Fluoropropyl methanesulfonate has a wide range of applications in scientific research:
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-fluoropropyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, allowing the fluoropropyl moiety to react with nucleophiles such as amines , alcohols , and thiols . This alkylation process can modify the chemical and biological properties of the target molecules .
Comparaison Avec Des Composés Similaires
- 3-Chloropropyl methanesulfonate
- 3-Bromopropyl methanesulfonate
- 3-Iodopropyl methanesulfonate
Comparison:
- Reactivity: 3-Fluoropropyl methanesulfonate is generally less reactive than its chloro, bromo, and iodo counterparts due to the lower leaving group ability of the fluorine atom.
- Selectivity: The fluorine atom in this compound can impart unique selectivity in certain reactions, making it valuable for specific synthetic applications.
- Stability: The compound is more stable than its halogenated analogs, which can be advantageous in certain industrial processes .
Propriétés
IUPAC Name |
3-fluoropropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJTTYHDNOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289903 | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-04-3 | |
| Record name | 372-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoropropyl methanesulfonate in studying Vitamin E?
A1: this compound serves as a key reagent in synthesizing a non-radioactive analog of γ-Tocotrienol (γ-T-3), a type of Vitamin E. [] This analog, F-γ-T-3, is crucial for comparison and validation purposes in studies utilizing positron emission tomography (PET) imaging to track Vitamin E distribution in living organisms. [] The research aimed to develop a method for studying Vitamin E biodistribution and dynamics in vivo, not for therapeutic purposes.
Q2: How does the synthesis of F-γ-T-3 using this compound contribute to Vitamin E research?
A2: The synthesis of F-γ-T-3 using this compound provides a non-radioactive counterpart to the radiolabeled [18F]F-γ-T-3 used in PET imaging. [] This is important for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

